N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine
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Overview
Description
Z-705 is a novel specific inhibitor of filamentous fungal PKC, inhibiting the growth of M. grisea and S. cerevisiae cells expressing the chimeric PKCs.
Scientific Research Applications
Synthesis and Chemical Properties
Applications of tert-butanesulfinamide in Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, are crucial in the stereoselective synthesis of amines and their derivatives. They have been extensively used for asymmetric N-heterocycle synthesis, offering general access to structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds. These methods might be relevant for the synthesis of complex structures such as N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine (Philip et al., 2020).
Biological Implications and Potential Applications
Functional Chemical Groups in CNS Drugs : Heterocycles with nitrogen, sulfur, and oxygen atoms form a significant class of organic compounds with potential CNS effects. Compounds like pyridine, azole, imidazole, indole, pyrimidine, and others may influence CNS activities ranging from depression to convulsion. The chemical structure of this compound, due to the presence of a pyrimidine ring and piperidinyl groups, could be speculated to interact with CNS receptors, although specific studies would be required to confirm this (Saganuwan, 2017).
Biologically Significant Pyrimidine Derivatives : Pyrimidine derivatives are important in organic chemistry, with applications ranging from optical sensors to biological and medicinal uses. The pyrimidine core in the chemical name suggests potential biological relevance, although specific interactions and applications would need to be researched further (Jindal & Kaur, 2021).
Pharmacological Potential and Drug Development : The structural complexity and the presence of multiple heterocyclic components may indicate potential pharmacological activities. Such structures are often the subject of drug discovery and development programs, aiming to identify novel therapeutics for various diseases. The specific biological targets and activities of this compound would require detailed experimental studies.
Properties
Molecular Formula |
C20H21F3N6 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-Methyl-N-((1-(2-(trifluoromethyl)-1,6-naphthyridin-5-yl)piperidin-4-yl)methyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H21F3N6/c1-28(19-25-8-2-9-26-19)13-14-6-11-29(12-7-14)18-15-3-4-17(20(21,22)23)27-16(15)5-10-24-18/h2-5,8-10,14H,6-7,11-13H2,1H3 |
InChI Key |
ROIGSOYRKPXVKO-UHFFFAOYSA-N |
SMILES |
FC(C1=NC2=CC=NC(N3CCC(CN(C)C4=NC=CC=N4)CC3)=C2C=C1)(F)F |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F)C4=NC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Z-705; Z 705; Z705 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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